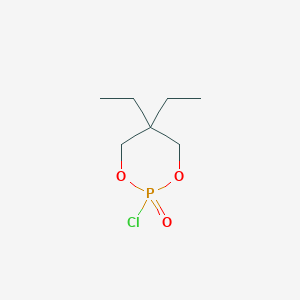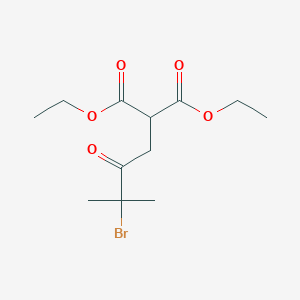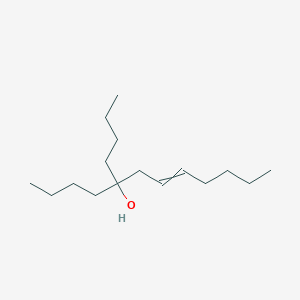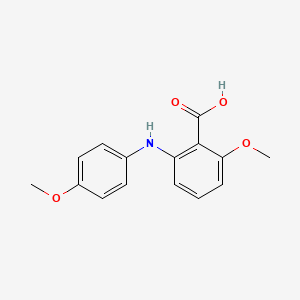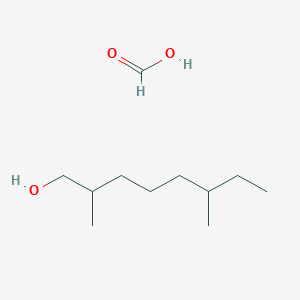
2,6-Dimethyloctan-1-ol;formic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyloctan-1-ol;formic acid is a compound that combines 2,6-dimethyloctan-1-ol with formic acid. This compound is notable for its applications in various fields, including chemistry and biology. It is particularly recognized for its role as a mimic of the aggregation pheromone of flour beetles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyloctan-1-ol formate can be achieved through the reaction of 2,6-dimethyloctan-1-ol with formic acid. One method involves the telomerization of isoprene with allyl and benzyl alcohols, followed by the removal of protective groups and hydrogenation of double bonds . This process yields 2,6-dimethyloctan-1-ol, which can then react with formic acid to produce the desired compound.
Industrial Production Methods
Industrial production methods for 2,6-dimethyloctan-1-ol formate typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The use of π-allylpalladium complex catalysts is common in these processes to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,6-Dimethyloctan-1-ol formate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it back to its alcohol form.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents such as potassium permanganate for oxidation. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions include 2,6-dimethyloctanal and 2,6-dimethyloctanoic acid from oxidation reactions. Reduction reactions primarily yield 2,6-dimethyloctan-1-ol .
科学的研究の応用
2,6-Dimethyloctan-1-ol formate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, although specific uses are still under investigation.
作用機序
The mechanism of action of 2,6-dimethyloctan-1-ol formate involves its interaction with specific molecular targets. In the case of its role as a pheromone mimic, the compound binds to receptors in the beetles, triggering aggregation behavior. The exact molecular pathways involved in this process are still being studied, but it is known that the compound’s structure allows it to effectively mimic natural pheromones .
類似化合物との比較
Similar Compounds
2,6-Dimethyloctan-1-ol: The parent alcohol compound.
2,6-Dimethyloctanoic acid: An oxidized form of the compound.
2,6-Dimethyloctanal: An intermediate oxidation product.
Uniqueness
2,6-Dimethyloctan-1-ol formate is unique due to its dual functionality as both an alcohol and a formate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent alcohol or oxidized forms .
特性
CAS番号 |
119897-61-9 |
|---|---|
分子式 |
C11H24O3 |
分子量 |
204.31 g/mol |
IUPAC名 |
2,6-dimethyloctan-1-ol;formic acid |
InChI |
InChI=1S/C10H22O.CH2O2/c1-4-9(2)6-5-7-10(3)8-11;2-1-3/h9-11H,4-8H2,1-3H3;1H,(H,2,3) |
InChIキー |
VEDYJVCTOCGGTF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCC(C)CO.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


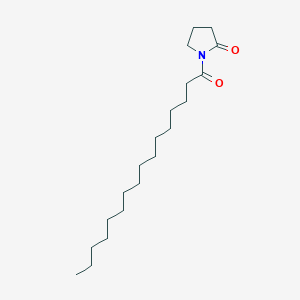

![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
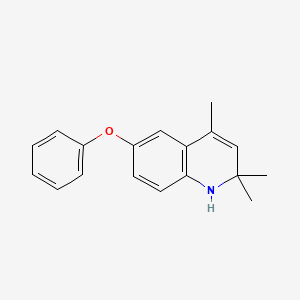
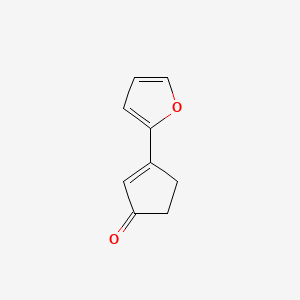
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)
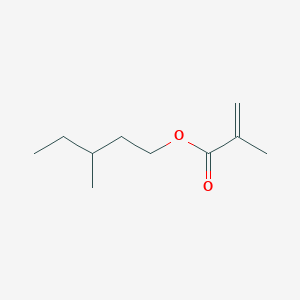
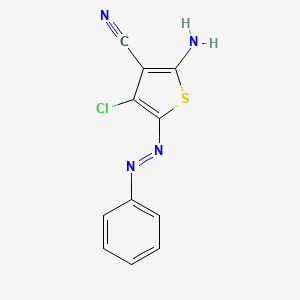
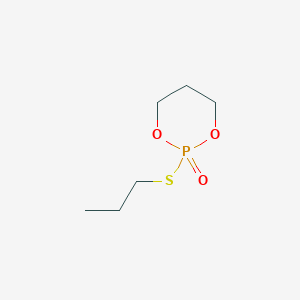
![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
